Cas no 71922-59-3 (Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-)

Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-, is a protected glycine derivative widely used in peptide synthesis and organic chemistry. This compound features a benzyloxycarbonyl (Cbz) group and a benzyl (Bn) group, providing dual protection for the amino acid's amine functionality. The Cbz group offers selective deprotection under mild hydrogenolysis conditions, while the Bn group enhances stability during synthetic steps. Its high purity and well-defined structure make it valuable for constructing complex peptides with precise control. The compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where orthogonal protecting groups are required. Its compatibility with common coupling reagents and solvents further increases its utility in multi-step organic transformations.
Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- structure
71922-59-3 structure
Product Name:Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
CAS No:71922-59-3
MF:C17H17NO4
MW:299.321184873581
CID:544818
PubChem ID:11277958
Update Time:2025-07-02

Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-
    • 2-[benzyl(phenylmethoxycarbonyl)amino]acetic acid
    • (N-(Phenylmethoxy)carbonyl)-N-(phenylmethyl)-glycine
    • DTXSID90461020
    • AIHWEWRRKFVMEH-UHFFFAOYSA-N
    • 71922-59-3
    • A1-13055
    • 2-{benzyl[(benzyloxy)carbonyl]amino}acetic acid
    • EN300-7314218
    • N-benzyl-N-benzyloxycarbonyl-glycine
    • n-benzyloxycarbonyl-n-benzyl glycine
    • SCHEMBL2787581
    • Inchi: 1S/C17H17NO4/c19-16(20)12-18(11-14-7-3-1-4-8-14)17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)
    • InChI Key: AIHWEWRRKFVMEH-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N(CC(=O)O)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 299.11581
  • Monoisotopic Mass: 299.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84

Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- Pricemore >>

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Additional information on Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-

Comprehensive Overview of Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (CAS No. 71922-59-3)

Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (CAS No. 71922-59-3), is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound, often referred to as a protected glycine derivative, plays a pivotal role in the development of bioactive molecules and drug intermediates. Its unique structure, featuring a phenylmethoxy carbonyl (Cbz) group and a phenylmethyl (benzyl) moiety, ensures stability during chemical reactions, making it a preferred choice for researchers.

In recent years, the demand for peptide-based therapeutics has surged, driven by advancements in biotechnology and personalized medicine. As a result, compounds like Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-, have gained significant attention. Researchers frequently search for "protected amino acids in peptide synthesis" or "Cbz-glycine derivatives applications," highlighting the compound's relevance in modern drug discovery. Its compatibility with solid-phase peptide synthesis (SPPS) further enhances its utility in creating complex peptide chains.

The chemical properties of 71922-59-3 include a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol. Its benzyl-protected and Cbz-protected groups provide excellent resistance to nucleophilic attacks, ensuring high yields in multi-step syntheses. This makes it indispensable for laboratories focusing on medicinal chemistry and bioconjugation. Additionally, its solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) simplifies its handling in laboratory settings.

From an SEO perspective, trending queries such as "best protecting groups for glycine" or "how to use Cbz-protected amino acids" align perfectly with this compound's applications. The growing interest in green chemistry has also led to searches for "eco-friendly peptide synthesis methods," where 71922-59-3 can be employed due to its efficient deprotection under mild conditions. Furthermore, its role in cancer research and neurodegenerative disease studies has sparked discussions about its potential in targeted drug delivery systems.

In conclusion, Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (CAS No. 71922-59-3), stands as a cornerstone in modern chemical research. Its versatility, stability, and compatibility with high-throughput screening methodologies make it invaluable for academic and industrial applications alike. As the scientific community continues to explore innovative therapeutic approaches, this compound will undoubtedly remain at the forefront of cutting-edge research.

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